Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester
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Overview
Description
Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is a compound with a complex structure that includes a cyclopropyl group, a pyrrolidine ring, and a benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, which can be synthesized through the cyclization of appropriate precursors. The cyclopropyl group is then introduced via a cyclopropanation reaction. Finally, the benzyl ester moiety is added through esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including as a precursor to drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Cyclopropyl-containing compounds: These compounds share the cyclopropyl group and may have similar chemical reactivity.
Benzyl esters: These compounds share the benzyl ester moiety and may have similar physical properties.
The uniqueness of this compound lies in its combination of these structural features, which can result in unique chemical and biological properties.
Properties
IUPAC Name |
benzyl N-cyclopropyl-N-(pyrrolidin-2-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(20-12-13-5-2-1-3-6-13)18(15-8-9-15)11-14-7-4-10-17-14/h1-3,5-6,14-15,17H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACUCJMUOJXKAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN(C2CC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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